6-amino-9-butyl-9H-purine-8-sulfonic acid 6-amino-9-butyl-9H-purine-8-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 1387557-30-3
VCID: VC7273969
InChI: InChI=1S/C9H13N5O3S/c1-2-3-4-14-8-6(7(10)11-5-12-8)13-9(14)18(15,16)17/h5H,2-4H2,1H3,(H2,10,11,12)(H,15,16,17)
SMILES: CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)O)N
Molecular Formula: C9H13N5O3S
Molecular Weight: 271.3

6-amino-9-butyl-9H-purine-8-sulfonic acid

CAS No.: 1387557-30-3

Cat. No.: VC7273969

Molecular Formula: C9H13N5O3S

Molecular Weight: 271.3

* For research use only. Not for human or veterinary use.

6-amino-9-butyl-9H-purine-8-sulfonic acid - 1387557-30-3

Specification

CAS No. 1387557-30-3
Molecular Formula C9H13N5O3S
Molecular Weight 271.3
IUPAC Name 6-amino-9-butylpurine-8-sulfonic acid
Standard InChI InChI=1S/C9H13N5O3S/c1-2-3-4-14-8-6(7(10)11-5-12-8)13-9(14)18(15,16)17/h5H,2-4H2,1H3,(H2,10,11,12)(H,15,16,17)
Standard InChI Key DMYQKVANKHDQOM-UHFFFAOYSA-N
SMILES CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)O)N

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The compound’s purine backbone is modified at two critical positions:

  • N9 position: A butyl group (-CH₂CH₂CH₂CH₃) enhances lipophilicity, potentially influencing membrane permeability and protein-binding kinetics .

  • C8 position: A sulfonic acid group (-SO₃H) introduces strong acidity (pKa ≈ -1 to 2) and hydrogen-bonding capacity, which may stabilize interactions with positively charged residues in enzyme active sites .

The planar purine ring system facilitates π-π stacking interactions, while the sulfonic acid group’s polarity balances the hydrophobic butyl chain, creating a bifunctional molecular profile .

Synthetic Routes and Optimization

Challenges in Purine Functionalization

  • Regioselectivity: Competing alkylation at N3 or N7 positions necessitates careful control of reaction conditions (e.g., solvent polarity, temperature) .

  • Sulfonation Efficiency: Direct sulfonation of purines often requires harsh reagents (e.g., chlorosulfonic acid), risking ring degradation .

Physicochemical and Pharmacokinetic Considerations

Solubility and Stability

  • Aqueous Solubility: Predicted >10 mg/mL due to the sulfonic acid group, though experimental validation is needed .

  • Chemical Stability: Susceptible to hydrolysis at extreme pH, necessitating formulation adjustments for in vivo studies .

In Silico ADMET Profiling

Computational models (e.g., SwissADME) predict:

  • LogP: 1.2–1.8, balancing hydrophilic sulfonic acid and hydrophobic butyl groups.

  • Blood-Brain Barrier Permeability: Low (logBB < -1), limiting CNS applications .

Research Gaps and Future Directions

Unexplored Therapeutic Applications

  • Antiviral Activity: Purine analogs inhibit viral polymerases; sulfonic acid groups may enhance binding to RNA viruses .

  • Autoimmune Diseases: Hsp90 inhibition modulates cytokine production in rheumatoid arthritis models .

Synthetic Chemistry Priorities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral purine derivatives.

  • Prodrug Strategies: Masking the sulfonic acid group to improve oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator